molecular formula C9H6BrF3O3S B2540347 2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid CAS No. 2219371-10-3

2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid

Cat. No.: B2540347
CAS No.: 2219371-10-3
M. Wt: 331.1
InChI Key: KURAAZNTDRAAIS-UHFFFAOYSA-N
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Description

2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid (CAS: EN300-170873) is a halogenated benzoic acid derivative with a molecular formula of C₉H₆BrF₃O₃S and a molecular weight of 331.11 g/mol . Its structure features a bromine atom at the 2-position, a methanesulfinyl (-S(O)CH₃) group at the 6-position, and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring (Figure 1).

Properties

IUPAC Name

2-bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3S/c1-17(16)6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURAAZNTDRAAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using suitable reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, while the methanesulfinyl group may undergo redox reactions. These interactions and reactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of halogenated trifluoromethylbenzoic acids. Below is a comparative analysis of its closest structural analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Index*
2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid EN300-170873 C₉H₆BrF₃O₃S 331.11 2-Br, 6-S(O)CH₃, 4-CF₃ Reference
2-Bromo-6-(trifluoromethyl)benzoic acid 177420-64-3 C₈H₄BrF₃O₂ 283.02 2-Br, 6-CF₃ 1.00
4-Bromo-2-(trifluoromethyl)benzoic acid 320-31-0 C₈H₄BrF₃O₂ 283.02 4-Br, 2-CF₃ 0.90
3-Bromo-4-(trifluoromethyl)benzoic acid 581813-17-4 C₈H₄BrF₃O₂ 283.02 3-Br, 4-CF₃ 0.94
4-Bromo-2-fluoro-6-methylbenzoic acid 1242157-23-8 C₈H₆BrFO₂ 233.03 4-Br, 2-F, 6-CH₃ N/A

*Similarity index based on structural and functional group alignment .

Functional Group Impact on Properties

Methanesulfinyl vs. Trifluoromethyl/Sulfonyl Groups :

  • The methanesulfinyl group in the target compound enhances solubility in polar solvents (e.g., DMF, DMSO) compared to analogs lacking sulfinyl/sulfonyl groups .
  • Analogs like 2-Bromo-6-(trifluoromethyl)benzoic acid (CAS 177420-64-3) replace the sulfinyl group with a second trifluoromethyl group, reducing polarity but increasing lipophilicity, which may favor membrane permeability in drug design .

Positional Isomerism: 4-Bromo-2-(trifluoromethyl)benzoic acid (CAS 320-31-0) and 3-Bromo-4-(trifluoromethyl)benzoic acid (CAS 581813-17-4) demonstrate how bromine positioning affects electronic distribution.

Halogen Variants :

  • 4-Bromo-2-fluoro-6-methylbenzoic acid (CAS 1242157-23-8) substitutes bromine with fluorine at the 2-position and adds a methyl group. Fluorine’s smaller size and higher electronegativity reduce steric bulk but increase acidity compared to bromine .

Biological Activity

2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine Atom : Enhances electrophilic reactivity.
  • Trifluoromethyl Group : Increases lipophilicity and alters electronic properties.
  • Methanesulfinyl Group : Potentially contributes to biological activity through redox reactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For example, studies have shown that related benzoic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.20 µg/mL against resistant strains .

Anti-inflammatory Effects

Compounds containing sulfinyl groups have demonstrated anti-inflammatory properties. In vitro studies suggest that these compounds can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in conditions like rheumatoid arthritis .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The presence of the trifluoromethyl group can enhance binding affinity to target enzymes, potentially leading to inhibition of key metabolic pathways.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows for better penetration into cell membranes, facilitating interaction with intracellular targets .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various benzoic acid derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds similar to this compound exhibited notable antibacterial activity, with specific MIC values demonstrating effectiveness against both gram-positive and gram-negative bacteria .

Study 2: Anti-inflammatory Activity

In a controlled experiment involving synovial cells from rheumatoid arthritis patients, a related compound demonstrated a reduction in inflammatory cytokine production. This suggests that modifications in the chemical structure can lead to enhanced anti-inflammatory effects, making it a candidate for further development in anti-rheumatic therapies .

Research Findings

Property Findings
Antibacterial ActivityMIC as low as 0.20 µg/mL against MRSA
Anti-inflammatory EffectsReduced TNF-α and IL-6 expression in vitro
Mechanism of ActionInhibition of metabolic enzymes; cell membrane penetration

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